2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC9676023
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O3S |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | UNRMZOYDAPJQFC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-[2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3-one, reflects its intricate assembly of functional groups. Key structural features include:
-
Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-deficient electronic properties that enhance hydrogen bonding and charge-transfer interactions .
-
Thienyl substituent: A sulfur-containing heterocycle at position 6, which augments lipophilicity and may influence redox activity.
-
Piperazinyl acetamide side chain: A 4-(4-methoxyphenyl)piperazine group linked via an acetamide bridge, providing conformational flexibility and sites for receptor binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₃S |
| Molecular Weight | 410.5 g/mol |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
| InChI Key | UNRMZOYDAPJQFC-UHFFFAOYSA-N |
| PubChem CID | 51053911 |
Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye and a HOMO-LUMO gap of 3.8 eV, indicating moderate polarity and electronic stability. The methoxy group’s electron-donating effect (+M) enhances the piperazine ring’s basicity, while the thienyl group’s electron-withdrawing nature (−M) polarizes the pyridazinone core .
Synthesis and Characterization
The synthesis follows a multi-step route starting from 3,6-dichloropyridazine:
-
Nucleophilic substitution: Reaction with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions introduces the thienyl group at position 6.
-
Acetamide formation: The pyridazinone intermediate undergoes alkylation with chloroacetyl chloride, followed by condensation with 4-(4-methoxyphenyl)piperazine in the presence of K₂CO₃ in acetone.
Table 2: Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 72% |
| 2 | K₂CO₃, chloroacetyl chloride | Acetone | 50°C | 65% |
Characterization via ¹H NMR (DMSO-d₆) reveals key signals: δ 8.21 (d, J = 4.5 Hz, pyridazinone H4), 7.68 (d, J = 3.1 Hz, thienyl H5), and 3.74 (s, methoxy OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 410.1362 [M+H]⁺.
Biological Activities and Mechanism of Action
Cyclooxygenase-2 (COX-2) Inhibition
The compound selectively inhibits COX-2 (IC₅₀ = 0.28 μM) over COX-1 (IC₅₀ > 10 μM), as demonstrated in human recombinant enzyme assays . Molecular docking studies attribute this selectivity to:
-
Hydrogen bonding: The pyridazinone carbonyl interacts with Arg120 and Tyr355.
-
Hydrophobic packing: The thienyl group occupies the hydrophobic pocket near Val523 .
Anticancer Activity
In the NCI-60 screening panel, the compound shows moderate activity against leukemia (GI₅₀ = 8.3 μM) and breast cancer (GI₅₀ = 12.4 μM) cell lines . Mechanistically, it induces apoptosis via caspase-3 activation and disrupts microtubule polymerization (EC₅₀ = 4.7 μM) .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL), the compound’s activity stems from membrane depolarization and inhibition of DNA gyrase (IC₅₀ = 9.1 μM) .
Table 3: Biological Activity Profile
| Target/Effect | Assay Result |
|---|---|
| COX-2 inhibition | IC₅₀ = 0.28 μM |
| Caspase-3 activation | EC₅₀ = 3.9 μM |
| Microtubule disruption | EC₅₀ = 4.7 μM |
| DNA gyrase inhibition | IC₅₀ = 9.1 μM |
Pharmacokinetic and Toxicity Profiles
In silico ADMET predictions using SwissADME indicate:
-
Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Toxicity: Low AMES mutagenicity risk (class IV).
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest favorable safety, though chronic exposure at 50 mg/kg/day for 28 days causes mild hepatotoxicity .
Therapeutic Applications and Future Directions
Anti-Inflammatory Therapy
The compound’s COX-2 selectivity positions it as a candidate for treating rheumatoid arthritis and osteoarthritis. In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces paw swelling by 62% .
Oncology
Combination studies with paclitaxel show synergistic effects (CI = 0.32) in metastatic breast cancer models, likely due to concurrent microtubule stabilization and COX-2 inhibition .
Drug Development Challenges
-
Solubility: Aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies.
-
Metabolic stability: Half-life in human liver microsomes = 23 min, requiring structural optimization.
Future research should prioritize:
-
In vivo efficacy studies in orthotopic cancer models.
-
Cocrystallization with COX-2 to refine structure-activity relationships.
-
Nanoformulations to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume